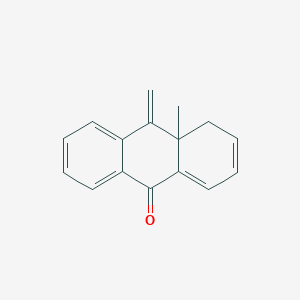silanol CAS No. 112392-77-5](/img/structure/B14317819.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbut-1-en-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silanol group attached to a dimethylbutenyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxysilanol typically involves the reaction of 3,3-dimethylbut-1-ene with a silanol precursor under specific conditions. One common method involves the use of a platinum-catalyzed hydrosilylation reaction, where the alkene reacts with a silanol in the presence of a platinum catalyst to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (3,3-Dimethylbut-1-en-2-yl)oxysilanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silyl ethers.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbut-1-en-2-yl)oxysilanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of specialty polymers and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxysilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The pathways involved include:
Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes.
Siloxane Formation: The formation of siloxane bonds through condensation reactions.
Comparación Con Compuestos Similares
(3,3-Dimethylbut-1-en-2-yl)oxysilanol can be compared with other similar compounds such as:
3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silanol group.
Dimethylsilanol: A simpler organosilicon compound with only a silanol group.
Neohexene: Another hydrocarbon with a similar backbone but different functional groups.
The uniqueness of (3,3-Dimethylbut-1-en-2-yl)oxysilanol lies in its combination of a silanol group with a dimethylbutenyl ether moiety, providing distinct chemical properties and reactivity.
Propiedades
Número CAS |
112392-77-5 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
3,3-dimethylbut-1-en-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(8(2,3)4)10-11(5,6)9/h9H,1H2,2-6H3 |
Clave InChI |
NRLJPZPNZREDCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)O[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


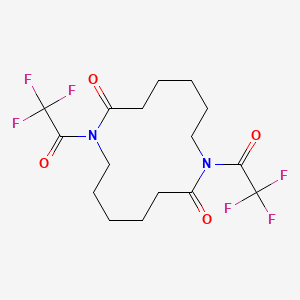
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

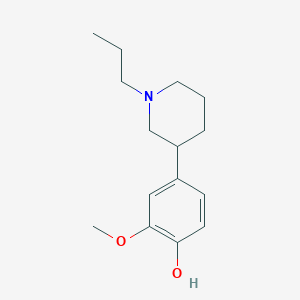
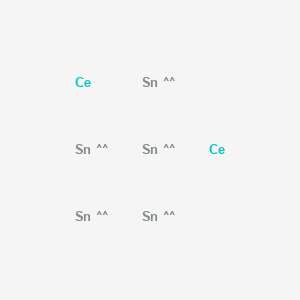
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
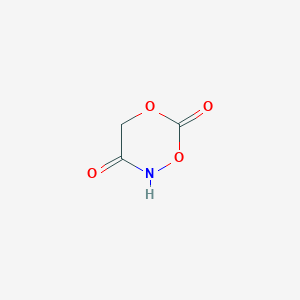
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
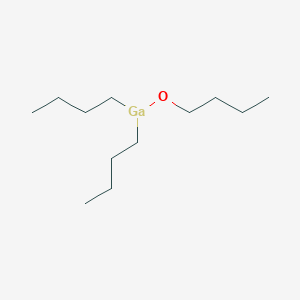
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
